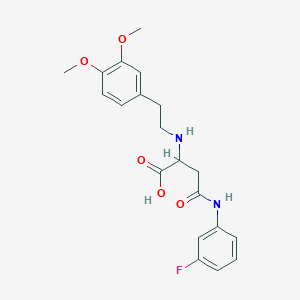

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-(3-fluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O5/c1-27-17-7-6-13(10-18(17)28-2)8-9-22-16(20(25)26)12-19(24)23-15-5-3-4-14(21)11-15/h3-7,10-11,16,22H,8-9,12H2,1-2H3,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEJOJWPCMDAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(CC(=O)NC2=CC(=CC=C2)F)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenethylamine and 3-fluoroaniline.

Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxyphenethylamine and a suitable carbonyl compound, such as succinic anhydride, under acidic conditions.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-fluoroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles like alkyl halides, acyl chlorides, or sulfonyl chlorides

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups

Reduction: Formation of alcohols from the carbonyl group

Substitution: Formation of substituted amines or amides

Scientific Research Applications

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Backbone and Substitution Patterns

The 4-oxobutanoic acid moiety is a common scaffold in several bioactive compounds (Table 1). Key differences lie in the substituents and their positions:

Key Observations:

- Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound introduces electron-donating methoxy groups, which may enhance lipophilicity and π-π stacking interactions compared to thiol-/halogen-substituted analogs (e.g., compounds 46–48) . The meta-fluorine (3-F) on the phenyl ring contrasts with para-fluorine (4-F) in compound and ortho-fluorine (2-F) in .

Backbone Modifications :

- Analogs with mercaptomethyl or acetylthiomethyl groups (compounds 46–48) incorporate sulfur, which may confer redox activity or metal-chelating properties absent in the target compound .

Biological Activity

2-((3,4-Dimethoxyphenethyl)amino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C21H25ClN2O5 |

| Molecular Weight | 394.89 g/mol |

| CAS Number | 688061-45-2 |

The structure features a dimethoxyphenethyl group and a fluorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly in the context of dopaminergic and serotonergic pathways. The presence of the dimethoxyphenethylamine structure is indicative of potential psychoactive properties, similar to other compounds in this class.

Key Mechanisms:

- Dopamine Receptor Modulation : The compound may exhibit affinity for dopamine receptors, influencing mood and cognitive functions.

- Serotonin Receptor Interaction : Preliminary data suggest possible interactions with serotonin receptors, which could impact anxiety and depression-related pathways.

Biological Activity

Recent studies have evaluated the compound's pharmacological effects in various in vitro and in vivo models.

- Antidepressant Effects : In animal models, the compound demonstrated significant antidepressant-like effects in forced swim tests and tail suspension tests, indicating its potential as a treatment for depression.

- Neuroprotective Properties : Research has shown that the compound may provide neuroprotection against oxidative stress in neuronal cell lines, suggesting a role in neurodegenerative disease prevention.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Neuroprotective Effects : A study published in Neuroscience Letters assessed the neuroprotective effects of the compound against glutamate-induced toxicity in rat hippocampal neurons. Results indicated that treatment significantly reduced cell death and oxidative stress markers (PMC4733496).

- Behavioral Studies : In behavioral assays involving mice, the compound was found to enhance locomotion and reduce anxiety-like behaviors when administered at specific dosages (PubChem).

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-4-(3-methoxyphenyl)-4-oxobutanoic acid | Dopamine receptor antagonist | Potential antidepressant |

| 3-(3,4-Dimethoxyphenyl)propylamine | Serotonin reuptake inhibitor | Antidepressant effects |

| 5-Hydroxytryptamine (Serotonin) | Natural neurotransmitter | Mood regulation |

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. For example, analogous compounds (e.g., 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid) are synthesized via condensation of 3-methylidenedihydrofuran-2,5-dione with aryl amines in acetone, followed by crystallization in methanol-toluene (1:1) . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance reaction rates.

- Catalysts : Acid/base catalysts (e.g., triethylamine) improve yield in amidation steps.

- Purification : HPLC and column chromatography are critical for isolating pure products .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

Key techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., fluorophenyl and dimethoxyphenethyl groups). For example, -NMR can resolve aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ for CₙHₘFNOₓ).

- HPLC : Purity >95% is standard for biological assays .

Advanced: How can molecular docking studies predict biological targets for this compound?

Answer:

Molecular docking requires:

Target selection : Prioritize enzymes/receptors linked to structural motifs (e.g., fluorophenyl groups target inflammatory pathways) .

Ligand preparation : Optimize protonation states and tautomers using software like Schrödinger.

Validation : Compare docking scores with known inhibitors (e.g., COX-2 or kinase inhibitors) .

Binding analysis : Key interactions (e.g., hydrogen bonds with catalytic residues) validate hypotheses .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS)?

Answer:

Contradictions may arise from impurities or tautomerism. Mitigation strategies:

- Multi-technique validation : Cross-check NMR (e.g., -NMR for carbonyl groups) with IR (amide I band ~1650 cm⁻¹) .

- Isotopic labeling : Use deuterated solvents to eliminate solvent peaks in NMR.

- X-ray crystallography : Definitive structural confirmation (e.g., bond lengths in amide derivatives: N–C=O = 1.354 Å) .

Advanced: What experimental designs are suitable for structure-activity relationship (SAR) studies?

Answer:

SAR studies should:

Derivative synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-chlorophenyl) .

Biological assays : Test derivatives against targets (e.g., IC₅₀ in enzyme inhibition assays).

Data correlation : Use QSAR models to link structural features (e.g., logP, H-bond donors) to activity .

Example SAR Table:

| Derivative | Substituent Modification | Biological Activity (IC₅₀, µM) | Key Structural Feature |

|---|---|---|---|

| Parent | None | 10.2 ± 1.5 | 3-Fluorophenyl |

| Derivative A | 4-Chlorophenyl | 8.7 ± 0.9 | Increased lipophilicity |

| Derivative B | Methoxy → Ethoxy | >50 | Steric hindrance |

Advanced: How can researchers evaluate environmental fate and ecotoxicity of this compound?

Answer:

Follow ISO/IEC guidelines for environmental risk assessment:

Physicochemical properties : Measure logP (octanol-water) and solubility .

Degradation studies : Use HPLC-MS to track abiotic/biotic degradation products.

Ecotoxicity assays : Test acute toxicity in Daphnia magna or algae (e.g., EC₅₀ < 1 mg/L indicates high risk) .

Advanced: What strategies mitigate synthetic challenges in amide bond formation?

Answer:

Challenges include low yields and side reactions. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.